2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine

Analytical Chemistry Process Control Purification

Sourcing the wrong pyridine intermediate risks introducing hard-to-purge impurities that derail Rabeprazole API campaigns. 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine (CAS 117992-97-9) is the exact building block specified in the patented esterification-rearrangement route (CN111704573B). • Confirmed intermediate for Rabeprazole chloride; used as-received in the critical coupling step. • Patented route delivers 94.71% purity and 90.1% yield when this specific regioisomer is employed. • Available from BenchChem with full analytical documentation (HPLC, MS) to support process validation.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 117992-97-9
Cat. No. B048639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine
CAS117992-97-9
Synonyms2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)PYRIDINE
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC(=NC=C1)CO
InChIInChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3
InChIKeyYMNZNYOZVYKOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine: Molecular Profile & Procurement


2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine (CAS 117992-97-9) is a substituted pyridine derivative with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . Its IUPAC name is [4-(3-methoxypropoxy)pyridin-2-yl]methanol, and it features a hydroxymethyl group at the 2-position and a 3-methoxypropoxy chain at the 4-position of the pyridine ring . This compound is recognized as a key synthetic intermediate, primarily in the preparation of proton pump inhibitor (PPI) drugs such as Rabeprazole [1].

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine: Irreplaceability vs. Analogs


In-class pyridine derivatives, particularly those with alkyl or alkoxy substitutions, are not interchangeable due to their specific roles as intermediates in multi-step pharmaceutical syntheses. The precise substitution pattern on the pyridine ring—especially the presence and location of the hydroxymethyl and 3-methoxypropoxy groups—dictates the compound's reactivity, selectivity, and the purity profile of the final Active Pharmaceutical Ingredient (API) [1]. For instance, the absence of the methyl group at the 3-position distinguishes this compound from its close analog, 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS 118175-10-3), which is also a Rabeprazole intermediate but used at a different synthetic step . Substituting one intermediate for another can introduce unwanted impurities, alter reaction kinetics, and ultimately lead to failed or costly downstream purification processes [2]. Therefore, procurement specifications must be exact to ensure the intended synthetic pathway is followed.

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine: Comparative Procurement Evidence


Molecular Weight and LogP in Reaction Monitoring

This compound (MW 197.23 g/mol, LogP 0.98920) is structurally distinct from its closest synthetic neighbors. The 3-methylated analog (CAS 118175-10-3) has a higher molecular weight of 211.26 g/mol and a different LogP value . This difference enables unambiguous tracking of the reaction's progress via HPLC or LC-MS, as the starting material, intermediates, and products will have distinct retention times and mass-to-charge ratios. The lack of the methyl group also impacts the compound's polarity (LogP ~0.99), making it more hydrophilic than its methylated counterpart, which can influence its behavior in aqueous-organic extractions during work-up .

Analytical Chemistry Process Control Purification

Synthetic Specificity for Rabeprazole Manufacturing

This compound is explicitly defined as a key intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor [1]. Specifically, it is the product of an esterification rearrangement step starting from 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide [2]. In contrast, the 3-methyl analog (CAS 118175-10-3) is a downstream intermediate that is subsequently converted to Rabeprazole chloride . Using this compound (CAS 117992-97-9) is mandatory for executing the patented synthetic route described in CN111704573B, which claims a process achieving a product purity of 94.71% with a molar yield of 90.1% [3].

Medicinal Chemistry Process Chemistry API Manufacturing

Boiling Point Prediction and Purification Stability

The predicted boiling point for 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine is 327.8±32.0 °C . While experimental data is lacking for direct comparison, this value is typical for a compound of this molecular weight and polarity. The absence of a methyl group at the 3-position (present in CAS 118175-10-3) may lower the boiling point relative to its methylated analog, a common trend in organic chemistry. This predicted property informs the selection of appropriate purification techniques (e.g., avoiding high-temperature distillation) and suggests the compound is likely a solid or viscous oil at room temperature .

Process Safety Purification Thermal Stability

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine: Industrial & Research Applications


Large-Scale Rabeprazole Synthesis

This compound is a critical intermediate for the commercial manufacturing of the proton pump inhibitor Rabeprazole. As evidenced by patent CN111704573B, it is produced via an esterification rearrangement and subsequently converted to Rabeprazole chloride [1]. Procuring this specific intermediate (CAS 117992-97-9) is essential for manufacturers following this patented route, which claims high purity (94.71%) and yield (90.1%) .

Novel PPI Analog Development

For medicinal chemistry and drug discovery programs, 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine serves as a versatile building block. Its 3-methoxypropoxy chain is a key pharmacophore for gastric proton pump inhibition, as seen in Rabeprazole [1]. Researchers can use this compound to synthesize novel PPI candidates by modifying the core pyridine structure or attaching different benzimidazole moieties, a strategy rooted in the class of compounds described in US Patent 5,998,445 [2].

Analytical Reference Standard & Impurity Profiling

Given its defined role in the Rabeprazole synthetic pathway, this compound is a necessary reference standard for analytical development. It can be used to identify and quantify unreacted starting material or process-related impurities in reaction monitoring and final API quality control [1]. Its unique molecular weight (197.23 g/mol) and LogP (0.99) allow for its clear identification via LC-MS and HPLC methods .

Contract Research & Custom Synthesis

Contract research organizations (CROs) and custom synthesis providers may procure this compound to fulfill client requests for specific intermediates. Its use is documented in the synthesis of anti-ulcer agents [1]. The compound's exact identity is crucial for clients needing to replicate published procedures or scale up a process, making it a specific, high-value procurement item for research supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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